N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide
CAS No.: 106688-37-3
Cat. No.: VC15928914
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106688-37-3 |
|---|---|
| Molecular Formula | C12H15N3OS |
| Molecular Weight | 249.33 g/mol |
| IUPAC Name | N-(1-ethyl-4-sulfanylidene-2H-quinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C12H15N3OS/c1-3-14-8-15(13-9(2)16)12(17)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3,(H,13,16) |
| Standard InChI Key | LYOSOJGMDCIEAM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CN(C(=S)C2=CC=CC=C21)NC(=O)C |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, N-(1-ethyl-4-sulfanylidene-2H-quinazolin-3-yl)acetamide, reflects its bicyclic quinazolinone core modified with a thione (C=S) group and an N-ethyl acetamide substituent. Computational models derived from its Standard InChI string (InChI=1S/C12H15N3OS/c1-3-14-8-15(13-9(2)16)12(17)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3,(H,13,16)) confirm a planar quinazoline ring system with non-coplanar side chains . The thioxo group at C4 introduces polarity, while the ethyl-acetamide moiety enhances lipid solubility, potentially influencing bioavailability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃OS |
| Molecular Weight | 249.33 g/mol |
| CAS Registry Number | 106688-37-3 |
| IUPAC Name | N-(1-ethyl-4-sulfanylidene-2H-quinazolin-3-yl)acetamide |
| Topological Polar Surface Area | 95.6 Ų (calculated) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) serve as primary tools for structural validation. In related quinazolinones, ¹H-NMR typically reveals:
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Quinazoline protons: Aromatic signals between δ 6.70–8.55 ppm
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Ethyl group: A triplet at δ 1.20–1.45 ppm (CH₃) and quartet at δ 3.50–3.80 ppm (CH₂)
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Acetamide: Singlet at δ 2.10–2.30 ppm (CH₃) and broad peak at δ 8.50–9.00 ppm (NH)
High-resolution MS of the molecular ion [M+H]⁺ at m/z 250.0981 (calculated 250.0984) confirms elemental composition.
Synthetic Methodologies
General Synthesis Protocol
The synthesis follows a multi-step sequence starting from 2-aminobenzamide derivatives :
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Cyclocondensation: React 2-aminobenzamide with ethyl isothiocyanate under acidic conditions to form the 4-thioxo-quinazolinone core.
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N-Alkylation: Introduce the ethyl group via nucleophilic substitution using ethyl bromide in DMF.
-
Acetylation: Treat the intermediate with acetyl chloride to install the acetamide moiety.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclocondensation | Ethyl isothiocyanate, HCl | 80°C | 6 hr | 68% |
| N-Alkylation | Ethyl bromide, K₂CO₃ | 60°C | 4 hr | 72% |
| Acetylation | Acetyl chloride, pyridine | 0–25°C | 2 hr | 85% |
Analytical Challenges
Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) remains critical due to byproducts from incomplete acetylation . Recrystallization from ethanol/water (5:2) yields pure product as white crystals .
Future Research Directions
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